molecular formula C8H11ClO2 B13030622 2-Chloro-3-ethoxycyclohex-2-en-1-one

2-Chloro-3-ethoxycyclohex-2-en-1-one

Cat. No.: B13030622
M. Wt: 174.62 g/mol
InChI Key: VVCFRWPRZWRWTH-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxycyclohex-2-en-1-one is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexenone, featuring a chlorine atom and an ethoxy group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with ethanol in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Dissolve 1,3-cyclohexanedione in ethanol.
  • Add concentrated hydrochloric acid to the solution.
  • Stir the mixture at room temperature for 24 hours.
  • Quench the reaction with saturated sodium bicarbonate solution.
  • Extract the product using a separatory funnel.

This method yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxycyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-3-ethoxycyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-ethoxycyclohex-2-en-1-one is unique due to the presence of both a chlorine atom and an ethoxy group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

2-chloro-3-ethoxycyclohex-2-en-1-one

InChI

InChI=1S/C8H11ClO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3

InChI Key

VVCFRWPRZWRWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)CCC1)Cl

Origin of Product

United States

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